N-Formyl-dl-phenylalanine
Overview
Description
N-Formyl-dl-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a formyl group attached to the nitrogen atom of the amino group
Scientific Research Applications
N-Formyl-dl-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme interactions.
Industry: It is utilized in the production of pharmaceuticals and as a precursor in various chemical processes.
Mechanism of Action
Target of Action
N-Formyl-dl-phenylalanine, also known as N-Formylmethionine-leucyl-phenylalanine (fMLF), is a potent chemotactic factor for polymorphonuclear leukocytes (PMNs) and a macrophage activator . It primarily targets circulating blood leukocytes, binding to specific G protein-coupled receptors on these cells .
Mode of Action
The compound’s interaction with its targets results in the attraction and activation of these leukocytes . This interaction directs the inflammatory response to sites of bacterial invasion, playing a crucial role in the innate immunity mechanism for host defense against pathogens . The compound has been found to induce the release of β-glucuronidase and lysozyme from human neutrophils .
Biochemical Pathways
This compound is involved in the phenylalanine metabolism pathway . Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase can lead to the buildup of homogentisate, resulting in the production of black urine .
Pharmacokinetics
Research on peg-fmlf nanocarriers, which are conjugated with multiple copies of fmlf, has shown that these nanocarriers have different pharmacokinetic properties and tissue distribution depending on whether they are attached to fmlf .
Result of Action
The action of this compound results in the activation of PMNs and macrophages, leading to an inflammatory response . This response is part of the body’s innate immunity mechanism for defending against pathogens . The compound also induces the release of β-glucuronidase and lysozyme from human neutrophils .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at a temperature of -20°C . More research is needed to fully understand how different environmental factors can influence the action of this compound.
Future Directions
Biochemical Analysis
Biochemical Properties
N-Formyl-dl-phenylalanine is involved in various biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it is part of the N-formylated oligopeptide family of chemotactic factors . These oligopeptides are known to mimic the actions of the N-formyl oligopeptides that are released by tissue bacteria .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is a potent polymorphonuclear leukocyte (PMN) chemotactic factor and is also a macrophage activator . It attracts and activates circulating blood leukocytes by binding to specific G protein-coupled receptors on these cells . This directs the inflammatory response to sites of bacterial invasion .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level through the activation of G-protein-coupled receptors . This leads to a variety of cellular functions, including the reduction of seizure severity and neuronal death in the hippocampus, as well as protecting against memory deficit .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the intrahippocampal infusion of this compound reduces the severity of seizures, as well as the number of limbic seizures . Furthermore, it has been found to protect against memory dysfunction followed by status epilepticus .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving male Wistar rats, it was found that the administration of this compound reduced the severity of seizures and the number of limbic seizures . Furthermore, it protected against memory dysfunction followed by status epilepticus .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a lactate-derived signaling metabolite tightly linked to lactate metabolism and glycolytic flux, as well as to phenylalanine levels . CNDP2 is the primary biosynthetic enzyme for this compound and is required for basal and exercise- and metformin-inducible this compound synthesis .
Subcellular Localization
It is known that the this compound receptor is located in the beta-band containing gelatinase and specific granules, and in the gamma-band containing plasma membrane and secretory vesicles . The receptors found in secretory vesicles translocate fully to the plasma membrane upon stimulation with inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Formyl-dl-phenylalanine can be synthesized through several methods. One common approach involves the formylation of dl-phenylalanine using formic acid and acetic anhydride. The reaction typically occurs under mild conditions, with the formyl group being introduced to the amino group of phenylalanine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical resolution techniques. For instance, dl-phenylalanine methyl ester can be resolved using N-acetyl-D-phenylglycine as a resolving agent. This method is advantageous due to its high yield and optical purity .
Chemical Reactions Analysis
Types of Reactions: N-Formyl-dl-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a primary amine.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylalanine derivatives with carboxylic acid groups, while reduction can produce primary amine derivatives.
Comparison with Similar Compounds
N-Formylmethionine-leucyl-phenylalanine: This compound is a tripeptide with similar chemotactic properties.
N-Formylphenylalanine: A simpler derivative with similar formylation but lacking additional amino acid residues.
Uniqueness: N-Formyl-dl-phenylalanine is unique due to its specific formylation and the presence of both D and L enantiomers. This duality allows for diverse interactions and applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-formamido-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTPXGARCQOSAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13200-85-6 | |
Record name | N-Formylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013200856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13200-85-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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